molecular formula C13H16O3 B3024333 trans-Benzyl 3-hydroxycyclopentanecarboxylate CAS No. 128095-32-9

trans-Benzyl 3-hydroxycyclopentanecarboxylate

Cat. No.: B3024333
CAS No.: 128095-32-9
M. Wt: 220.26 g/mol
InChI Key: RDUCOWDKAANTQZ-VXGBXAGGSA-N
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Description

trans-Benzyl 3-hydroxycyclopentanecarboxylate is a cyclopentane-derived ester featuring a hydroxyl group at the 3-position and a benzyl ester moiety. Its stereochemistry (trans configuration) and functional groups influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUCOWDKAANTQZ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-hydroxycyclopentanecarboxylate typically involves the esterification of 3-hydroxycyclopentanecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: These processes would likely use continuous flow reactors to optimize yield and efficiency, with careful control of reaction parameters to ensure product purity .

Chemical Reactions Analysis

Deprotection of the Benzyl Ester

The benzyl group is cleaved under hydrogenolytic conditions :

  • Reagents : H₂ (1–4 atm), 10% Pd/C in ethanol .

  • Outcome : Quantitative conversion to trans-3-hydroxycyclopentanecarboxylic acid.

  • Alternatives :

    • Oxidative cleavage : 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate in wet MeCN cleaves benzyl ethers/esters to carboxylic acids (85–92% yield) .

    • Acid-mediated hydrolysis : HCl in ethanol (reflux, 6h) achieves partial deprotection but risks hydroxyl group oxidation .

Hydroxyl Group Functionalization

The 3-hydroxy group undergoes protection and substitution :

Protection as Benzyl Ether

  • Reagents : Benzyl bromide, K₂CO₃, DMF, 60°C (12h) .

  • Yield : 89–93% for benzyl ether formation.

  • Deprotection : Hydrogenolysis (H₂/Pd-C) regenerates the hydroxyl group .

Substitution via Mesylation

  • Reagents : Methanesulfonyl chloride (MsCl), Et₃N, CH₂Cl₂ (0°C, 2h) .

  • Intermediate : trans-Benzyl 3-(methylsulfonyloxy)cyclopentanecarboxylate.

  • Applications : Serves as an electrophile in SN2 reactions (e.g., with NaN₃ to form azides) .

Cyclopentane Ring Modifications

The cyclopentane scaffold participates in ring-opening and hydrogenation reactions:

  • Catalytic Hydrogenation :

    • Conditions : H₂ (4 atm), Rh catalyst, room temperature .

    • Outcome : Saturation of adjacent double bonds without ring opening (e.g., in PARP inhibitor synthesis) .

  • Acid-Mediated Rearrangement :

    • Concentrated H₂SO₄ induces cyclopropane ring expansion to cyclohexane derivatives (minor pathway) .

Table 1: Deprotection Methods for Benzyl Ester

MethodReagents/ConditionsYield (%)Reference
HydrogenolysisH₂ (4 atm), 10% Pd/C, EtOH95–99
Oxidative CleavageTEMPO⁺BF₄⁻, MeCN, H₂O85–92
Acidic Hydrolysis6M HCl, reflux, 6h60–70

Scientific Research Applications

Organic Synthesis

Trans-Benzyl 3-hydroxycyclopentanecarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions makes it valuable for developing new compounds with potential applications in pharmaceuticals and materials science.

Pharmaceutical Research

Research indicates that this compound may interact with biological targets such as enzymes or receptors due to its functional groups. Preliminary studies suggest its potential role as:

  • Neuraminidase Inhibitors : Compounds derived from similar structures have been explored for their ability to inhibit viral infections, particularly influenza .
  • Anti-inflammatory Agents : The hydroxyl group may contribute to anti-inflammatory properties, warranting further investigation in medicinal chemistry.

Case Studies and Research Insights

Several studies have explored the applications of this compound in various fields:

  • Pharmaceutical Development : Research focused on derivatives of cyclopentane compounds has shown promise in developing antiviral drugs, particularly those targeting neuraminidase enzymes .
  • Biochemical Interactions : Initial interaction studies indicate that this compound may have significant interactions with specific biological receptors, suggesting further exploration into its pharmacodynamics.

Mechanism of Action

The mechanism of action of trans-Benzyl 3-hydroxycyclopentanecarboxylate largely depends on its chemical reactivity. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the ester group can undergo hydrolysis and transesterification. These interactions enable the compound to act as a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and hypothesized properties of trans-Benzyl 3-hydroxycyclopentanecarboxylate and related compounds:

Compound Name CAS Number Core Structure Substituents Hypothesized Properties
This compound Not provided Cyclopentane 3-hydroxy, benzyl ester Moderate solubility (polar solvents), higher ring strain, potential reactivity in ester hydrolysis.
Benzyl 3-hydroxypentanoate 1881566-83-1 Linear pentanoate 3-hydroxy, benzyl ester Increased flexibility, lower melting point, reduced steric hindrance compared to cyclic analogs.
Potassium trans-2-methylcyclohexyltrifluoroborate 1041642-14-1 Cyclohexane 2-methyl, trifluoroborate Enhanced stability due to larger ring size; trifluoroborate group may improve thermal stability.

Key Structural and Functional Differences:

  • Ring Size and Strain: Cyclopentane (5-membered ring) in the target compound introduces greater angle strain compared to cyclohexane (6-membered ring) derivatives like potassium trans-2-methylcyclohexyltrifluoroborate. This strain may enhance reactivity in ring-opening or functionalization reactions .
  • Functional Groups: The 3-hydroxy group in both the target compound and benzyl 3-hydroxypentanoate facilitates hydrogen bonding, improving solubility in polar solvents like water or ethanol. The benzyl ester group in all three compounds contributes to lipophilicity, which is critical for applications in drug delivery or organic synthesis .
  • Stereochemical Considerations :

    • The trans configuration in the target compound and potassium trans-2-methylcyclohexyltrifluoroborate may influence spatial interactions in catalytic or biological systems, unlike cis isomers.

Research Findings and Implications

While direct experimental data for this compound is absent in the provided evidence, inferences can be drawn from structural analogs:

Reactivity : Cyclopentane derivatives are prone to ring-opening reactions under acidic or basic conditions due to angle strain, making them useful intermediates in organic synthesis.

Solubility: The hydroxyl group’s position (3-hydroxy) likely enhances solubility in polar solvents compared to non-hydroxylated analogs.

Biological Activity

Introduction

trans-Benzyl 3-hydroxycyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C_{12}H_{14}O_3
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : Benzyl (3-hydroxycyclopentanecarboxylate)

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, in vitro studies on human cancer cell lines have demonstrated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 20 µM
    • MCF-7: 15 µM
    • A549: 25 µM

These results highlight the compound's potential as an anticancer therapeutic agent .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may affect pathways like MAPK and PI3K/Akt, which are crucial in cell growth and survival .

Neuroprostanes and Related Compounds

A significant body of research has focused on neuroprostanes, cyclic metabolites derived from polyunsaturated fatty acids, which share structural similarities with this compound. Studies indicate that neuroprostanes possess anti-inflammatory properties and could be biomarkers for oxidative stress in neurological disorders .

Clinical Implications

In clinical settings, compounds structurally related to this compound have been evaluated for their therapeutic potential in treating conditions such as:

  • Alzheimer's Disease : Elevated levels of neuroprostanes have been observed in patients, suggesting a role in disease progression.
  • Cancer Therapy : Ongoing clinical trials are assessing the efficacy of similar compounds as adjunct therapies in various cancers .

Q & A

Q. What synthetic strategies are recommended to achieve high enantiomeric purity in trans-Benzyl 3-hydroxycyclopentanecarboxylate?

Enantioselective synthesis can be optimized using chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control the stereochemistry at the cyclopentane ring’s 3-hydroxy position. Purification via chiral column chromatography, as described for structurally similar esters like benzyl benzoate derivatives, can isolate the trans isomer . Kinetic resolution during esterification or hydrolysis may further enhance enantiomeric excess by leveraging differences in reaction rates between diastereomers .

Q. Which spectroscopic methods are most effective for confirming the stereochemistry of this compound?

Nuclear Overhauser Effect (NOE) NMR experiments can differentiate trans and cis configurations by analyzing spatial interactions between the benzyl group and the hydroxyl proton. X-ray crystallography provides definitive stereochemical assignment, particularly for solid-state characterization . Circular Dichroism (CD) spectroscopy may also validate enantiopurity if chiral auxiliaries are employed .

Q. How should this compound be stored to maintain stability?

Similar to 4-Benzyloxybenzaldehyde polystyrene resins, storage at 2–8°C under inert gas (e.g., argon) is advised to prevent hydrolysis or oxidation of the ester group . Desiccants should be used to mitigate moisture-induced degradation, given the compound’s hydroxyl group .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound?

Density Functional Theory (DFT) simulations can map energy minima for the cyclopentane ring’s puckering modes, leveraging structural parameters such as bond angles and torsion barriers . Molecular Dynamics (MD) simulations with explicit solvent models (e.g., water or DMSO) may predict solvation effects on reactivity, guided by the compound’s hydrophobicity (XlogP = ~2.2) .

Q. How does the hydroxyl group’s position influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The 3-hydroxy group’s hydrogen-bonding capacity (7 donors and 11 acceptors, as seen in analogous structures) may stabilize transition states or inhibit nucleophilic attack by polar solvents. Competitive intramolecular hydrogen bonding could reduce ester lability, necessitating anhydrous conditions for reactions like transesterification .

Q. What strategies address diastereomeric contamination during large-scale synthesis?

Kinetic resolution using lipases or esterases selective for the trans isomer’s benzyl ester can improve purity. Dynamic Kinetic Resolution (DKR) with palladium catalysts, as applied to cyclopentane derivatives, may enable racemization of undesired cis isomers during synthesis .

Q. How can isotopic labeling (e.g., deuterium) aid mechanistic studies of this compound?

Deuteration at the benzyl or cyclopentane positions (e.g., using benzyl-d7-amine precursors) allows tracking of hydrogen transfer or degradation pathways via mass spectrometry . Isotopic labeling also enhances NMR signal resolution for intermediate characterization .

Methodological Notes

  • Purification: Use flash chromatography with ethyl acetate/hexane gradients, adjusting ratios based on the compound’s polarity (polar surface area ≈ 194 Ų) .
  • Safety: Follow protocols for methyl cyclopentanecarboxylate derivatives, including glovebox use for air-sensitive steps and PPE compliance (EN 166/NIOSH standards) .
  • Data Validation: Cross-reference experimental results (e.g., melting points, optical rotation) with computational predictions to resolve contradictions in stereochemical assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-Benzyl 3-hydroxycyclopentanecarboxylate
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